molecular formula C19H20N4O3S B2855955 ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate CAS No. 1115873-36-3

ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B2855955
CAS No.: 1115873-36-3
M. Wt: 384.45
InChI Key: PLUTYSYORWDQCC-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine with 2,5-dimethoxytetrahydrofuran to form substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines . This intermediate can then undergo further reactions, such as the Curtius rearrangement, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the pyridine and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate is unique due to the combination of the thieno[2,3-b]pyridine and pyrrole rings with a piperazine carboxylate group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in drug design and organic electronics .

Biological Activity

Ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrrole ring, a thieno[2,3-b]pyridine moiety, and a piperazine carboxylate group. Understanding its biological activity is crucial for exploring its applications in drug design and therapeutic interventions.

  • Molecular Formula: C16H17N3O2S
  • Molecular Weight: 315.39 g/mol
  • CAS Number: 341967-29-1

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that compounds containing thieno[2,3-b]pyridine structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways critical for tumor growth.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and IL-8. This effect is mediated through the modulation of nitric oxide (NO) synthesis, which plays a pivotal role in inflammatory responses.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems or by providing protection against oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInhibition of cell proliferationApoptosis induction, signaling pathway inhibition
Anti-inflammatoryReduction in cytokine levelsNO synthesis modulation
NeuroprotectiveProtection against oxidative stressNeurotransmitter modulation

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics.

Properties

IUPAC Name

ethyl 4-(3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-2-26-19(25)23-12-10-22(11-13-23)18(24)16-15(21-8-3-4-9-21)14-6-5-7-20-17(14)27-16/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUTYSYORWDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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